Cas no 1805093-80-4 (5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide)

5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- 5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide
-
- インチ: 1S/C7H6BrF3N2O3S/c8-3-1-5(16-7(9,10)11)4(12)2-6(3)17(13,14)15/h1-2H,12H2,(H2,13,14,15)
- InChIKey: IJRWKZWMLNQHAR-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(C=C1S(N)(=O)=O)N)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 370
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 104
5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013003879-500mg |
5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide |
1805093-80-4 | 97% | 500mg |
847.60 USD | 2021-07-04 | |
Alichem | A013003879-1g |
5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide |
1805093-80-4 | 97% | 1g |
1,504.90 USD | 2021-07-04 | |
Alichem | A013003879-250mg |
5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide |
1805093-80-4 | 97% | 250mg |
489.60 USD | 2021-07-04 |
5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide 関連文献
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
7. Back matter
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamideに関する追加情報
Recent Advances in the Study of 5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide (CAS: 1805093-80-4)
The compound 5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide (CAS: 1805093-80-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a sulfonamide derivative, a class of molecules known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the trifluoromethoxy group and bromine atom in the structure of 5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide is believed to enhance its bioactivity and metabolic stability, making it a promising candidate for further investigation.
In a study published in the Journal of Medicinal Chemistry, researchers explored the synthesis of 5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide through a multi-step process involving bromination and sulfonylation reactions. The study reported a high yield and purity of the final product, which was subsequently tested for its inhibitory effects on various enzymatic targets. Preliminary results indicated significant activity against carbonic anhydrase isoforms, suggesting potential applications in the treatment of glaucoma and other conditions related to abnormal enzyme activity.
Another recent investigation, detailed in Bioorganic & Medicinal Chemistry Letters, focused on the compound's interaction with bacterial enzymes. The study demonstrated that 5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide exhibits potent inhibitory effects against dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of pathogenic bacteria. These findings underscore the compound's potential as a novel antibacterial agent, particularly in the face of rising antibiotic resistance.
Further research has explored the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. A study in the European Journal of Pharmaceutical Sciences reported that 5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide displays favorable oral bioavailability and tissue penetration, with minimal toxicity observed in preclinical models. These characteristics enhance its attractiveness as a drug candidate for further development.
In addition to its therapeutic potential, recent computational studies have utilized molecular docking and dynamics simulations to predict the binding modes of 5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide with various biological targets. These in silico approaches have provided valuable insights into the compound's mechanism of action and have guided the design of analogs with improved potency and selectivity.
Despite these promising findings, challenges remain in the development of 5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide as a therapeutic agent. Issues such as scalability of synthesis, optimization of dosing regimens, and comprehensive toxicity profiling need to be addressed in future studies. Nonetheless, the compound's unique chemical structure and demonstrated bioactivity position it as a valuable subject for ongoing research in the chemical biology and pharmaceutical fields.
In conclusion, the latest research on 5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide (CAS: 1805093-80-4) highlights its potential as a versatile scaffold for drug development. Continued investigation into its biological activities, mechanism of action, and pharmacokinetic properties will be essential to fully realize its therapeutic applications. This compound represents an exciting avenue for innovation in the treatment of various diseases, and its progress will be closely monitored by the scientific community.
1805093-80-4 (5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide) 関連製品
- 1214365-20-4(3,5-Di(pyridin-4-yl)picolinonitrile)
- 2171695-76-2(3-(4-bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1804793-31-4(2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-acetonitrile)
- 1256355-52-8((2,6-dibromo-3-pyridyl)boronic acid)
- 922967-19-9(methyl 4-(1,3-benzothiazol-5-yl)carbamoylbenzoate)
- 1065066-11-6(5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-2-carboxylic acid hydrochloride)
- 1805603-03-5(Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate)
- 1220031-53-7(3-Pyrrolidinyl 2-furoate hydrochloride)
- 127268-04-6(1-(4-methyl-1,3-thiazol-2-yl)-1,4-diazepane)
- 2229468-09-9(2-(2-bromopropyl)-5-methylthiophene)